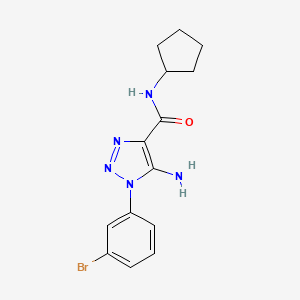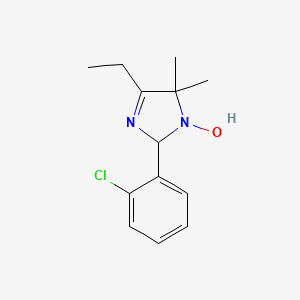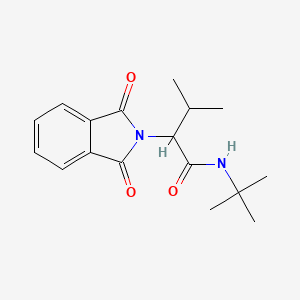![molecular formula C20H22ClN3O B5150261 5-[(4-methyl-1-piperazinyl)carbonyl]-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5150261.png)
5-[(4-methyl-1-piperazinyl)carbonyl]-5H-dibenzo[b,f]azepine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-methyl-1-piperazinyl)carbonyl]-5H-dibenzo[b,f]azepine hydrochloride, also known as clozapine, is an atypical antipsychotic medication that is used to treat schizophrenia. It was first synthesized in 1958 by Paul Charpentier and Emile Fourneau at Rhône-Poulenc laboratories in France. Clozapine is unique among antipsychotic drugs in that it has a lower propensity to cause extrapyramidal side effects, such as tardive dyskinesia, which are often associated with other antipsychotic medications.
作用機序
Clozapine works by blocking the activity of dopamine receptors in the brain, particularly the D4 receptor. It also blocks the activity of serotonin receptors, particularly the 5-HT2A receptor. This dual mechanism of action is thought to contribute to its efficacy in treating schizophrenia.
Biochemical and Physiological Effects:
Clozapine has been shown to have a number of biochemical and physiological effects, including the ability to increase the release of acetylcholine in the prefrontal cortex. It has also been shown to increase the activity of GABAergic neurons in the prefrontal cortex, which may contribute to its antipsychotic effects.
実験室実験の利点と制限
Clozapine has a number of advantages for use in laboratory experiments, including its well-established pharmacological profile and its ability to selectively target dopamine and serotonin receptors. However, it also has a number of limitations, including its potential for causing agranulocytosis, a serious blood disorder that can be fatal.
将来の方向性
There are a number of future directions for research on 5-[(4-methyl-1-piperazinyl)carbonyl]-5H-dibenzo[b,f]azepine hydrochloride, including the development of new formulations and delivery methods that may improve its efficacy and reduce the risk of side effects. There is also ongoing research into the underlying mechanisms of this compound's antipsychotic effects, which may lead to the development of new treatments for schizophrenia and other psychiatric disorders. Additionally, research is being conducted to identify genetic factors that may influence an individual's response to this compound, which may help to personalize treatment for patients with schizophrenia.
合成法
Clozapine can be synthesized using a variety of methods, including the reaction of 2-chloro-5-nitrobenzoic acid with 4-methylpiperazine in the presence of a reducing agent, such as iron powder. The resulting intermediate is then reduced with lithium aluminum hydride to form 5-[(4-methyl-1-piperazinyl)carbonyl]-5H-dibenzo[b,f]azepine hydrochloride.
科学的研究の応用
Clozapine has been extensively studied for its efficacy in the treatment of schizophrenia, particularly in patients who have not responded to other antipsychotic medications. It has also been studied for its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and major depressive disorder.
特性
IUPAC Name |
benzo[b][1]benzazepin-11-yl-(4-methylpiperazin-1-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O.ClH/c1-21-12-14-22(15-13-21)20(24)23-18-8-4-2-6-16(18)10-11-17-7-3-5-9-19(17)23;/h2-11H,12-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVVXGMFQWMWKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5150203.png)

![methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5150209.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5150212.png)


![3-benzyl-2-(methylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5150231.png)
![1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5150232.png)
![diethyl 5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5150242.png)
![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3-methylbutanamide](/img/structure/B5150254.png)

![2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5150275.png)
![isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5150281.png)
